Spectroscopic Data for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate: An In-depth Technical Guide
Spectroscopic Data for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate. As a key heterocyclic scaffold, thiazolidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] A thorough understanding of their spectroscopic properties is fundamental for unambiguous structure elucidation, purity assessment, and quality control in synthetic and medicinal chemistry.
This document, structured from the perspective of a Senior Application Scientist, offers not just data, but also insights into the experimental rationale and data interpretation, ensuring a comprehensive understanding for researchers in the field.
Molecular Structure and Key Features
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate possesses a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The stereocenter at the C4 position and the gem-dimethyl group at C5 are notable structural features that will influence its spectroscopic signature.
Figure 2. General workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | N-H | Stretching |
| ~2950 | C-H (sp³) | Stretching |
| ~1740 | C=O (Ester) | Stretching |
| ~1200 | C-O (Ester) | Stretching |
| ~1100 | C-N | Stretching |
| ~700 | C-S | Stretching |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands are identified and correlated to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data
For Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate (C₇H₁₃NO₂S), the expected molecular weight is approximately 175.07 g/mol .
-
Molecular Ion Peak (M⁺): An ion at m/z = 175 would be expected, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z = 144.
-
Loss of the entire carboxylate methyl group (-COOCH₃) would lead to a fragment at m/z = 116.
-
Cleavage of the thiazolidine ring can lead to various smaller fragments.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, which can be useful for structural elucidation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this important heterocyclic compound, which is crucial for its application in drug discovery and development. The provided protocols serve as a standardized methodology for obtaining high-quality, reproducible spectroscopic data.
References
-
IJSDR. Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. Available at: [Link]
-
IJFMR. Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. Available at: [Link]
-
Eman Research Publishing. Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Available at: [Link]
-
Digital Repository. Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Available at: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available at: [Link]
-
MavMatrix. ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. Available at: [Link]
-
Dialnet. SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCE. Available at: [Link]
-
Novelty Journals. SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Available at: [Link]
